molecular formula C12H19N3O B2802638 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine CAS No. 2380167-22-4

4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine

Cat. No. B2802638
CAS RN: 2380167-22-4
M. Wt: 221.304
InChI Key: FNDHYKFFKZQSJF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine, also known as P4M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of pyrimidine derivatives, including those with piperidine moieties, provides foundational knowledge for understanding their chemical properties and potential applications. For example, the study by Bhat and Begum (2021) focuses on the synthesis of pyrimidine carbonitrile derivatives, including compounds with piperidinyl groups, and evaluates their antimicrobial activity. The synthesized compounds showed potential in inducing bacterial cell membrane rupture, highlighting their antimicrobial efficacy (Radhika Bhat, N. Begum, 2021).

Antimicrobial Activity

Pyrimidine derivatives, particularly those incorporating piperidine groups, have been studied for their antimicrobial properties. Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in preventing microbial-induced corrosion. This study emphasizes the broader applicability of such compounds beyond traditional biological contexts (S. Kaya et al., 2016).

Inhibitory Activity and Molecular Dynamics

The work by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidine derivatives from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study demonstrates the potential of pyrimidine derivatives, including those with piperidine substitutions, in pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Corrosion Inhibition

Exploring the corrosion inhibition effectiveness of piperidine derivatives, as mentioned in the study by Kaya et al., suggests the potential of these compounds in protecting metals against corrosion, a critical aspect in industrial applications. The insights into the adsorption behaviors and binding energies on metal surfaces provided by this research can guide the development of more effective corrosion inhibitors (S. Kaya et al., 2016).

Structural Studies

Investigations into the structures and hydrogen bonding patterns of pyrimidine and piperidine derivatives enrich our understanding of their chemical behavior and potential for forming complexes with biological targets. The study on hydrogen-bonded ribbons in ethyl cyanoacrylate and malononitrile derivatives showcases the intricate supramolecular structures these compounds can form, which is crucial for designing drugs with specific biological interactions (Jorge Trilleras et al., 2008).

properties

IUPAC Name

4,5-dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-10(2)14-8-15-12(9)16-7-11-3-5-13-6-4-11/h8,11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDHYKFFKZQSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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